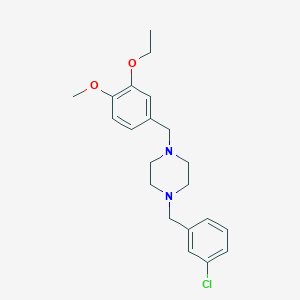
1-(3-Chlorobenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-クロロベンジル)-4-(3-エトキシ-4-メトキシベンジル)ピペラジンは、ピペラジン類に属する合成有機化合物です。ピペラジンは、その多様な薬理学的特性で知られており、多くの場合、治療薬の開発のための医薬品化学で使用されます。
2. 製法
合成ルートと反応条件
1-(3-クロロベンジル)-4-(3-エトキシ-4-メトキシベンジル)ピペラジンの合成は、通常、1-(3-クロロベンジル)ピペラジンと3-エトキシ-4-メトキシベンジルクロリドの反応を伴います。反応は通常、ジクロロメタンまたはトルエンなどの有機溶媒中で、水酸化ナトリウムまたは炭酸カリウムなどの塩基の存在下で行われます。反応混合物は、反応が完了するまで室温またはわずかに高温で撹拌されます。
工業生産方法
この化合物の工業生産方法は、同様の合成ルートを伴いますが、より大規模に行われます。収率と純度を最大化するために、連続フローリアクターの使用と反応条件の最適化は、工業合成に不可欠です。
3. 化学反応解析
反応の種類
1-(3-クロロベンジル)-4-(3-エトキシ-4-メトキシベンジル)ピペラジンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して実施できます。
置換: この化合物は、特にベンジル位で求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性または中性条件での過マンガン酸カリウム。
還元: 無水エーテル中での水素化リチウムアルミニウム。
置換: ジメチルホルムアミド (DMF) 中での水素化ナトリウム。
主な生成物
酸化: 対応するカルボン酸またはケトンの生成。
還元: 対応するアルコールまたはアミンの生成。
置換: 置換されたベンジル誘導体の生成。
4. 科学研究への応用
化学: より複雑な分子の合成における中間体として使用されます。
生物学: 抗菌作用や抗癌作用などの潜在的な生物活性について研究されています。
医学: さまざまな疾患の治療における治療薬としての可能性について調査されています。
産業: 新素材や化学プロセスの開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorobenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine typically involves the reaction of 1-(3-chlorobenzyl)piperazine with 3-ethoxy-4-methoxybenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential for industrial synthesis.
化学反応の分析
Types of Reactions
1-(3-Chlorobenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
1-(3-クロロベンジル)-4-(3-エトキシ-4-メトキシベンジル)ピペラジンの作用機序は、その特定の生物学的標的によって異なります。一般的に、ピペラジン誘導体は、酵素、受容体、イオンチャネルなど、さまざまな分子標的に作用する可能性があります。この化合物は、これらの標的に結合してその活性を調節することで作用し、細胞プロセスや生理学的反応の変化につながる可能性があります。
6. 類似の化合物との比較
類似の化合物
- 1-(3-クロロベンジル)ピペラジン
- 4-(3-エトキシ-4-メトキシベンジル)ピペラジン
- 1-ベンジル-4-(3-エトキシ-4-メトキシベンジル)ピペラジン
独自性
1-(3-クロロベンジル)-4-(3-エトキシ-4-メトキシベンジル)ピペラジンは、ピペラジン環に3-クロロベンジル基と3-エトキシ-4-メトキシベンジル基の両方が存在するため、独特です。
類似化合物との比較
Similar Compounds
- 1-(3-Chlorobenzyl)piperazine
- 4-(3-Ethoxy-4-methoxybenzyl)piperazine
- 1-Benzyl-4-(3-ethoxy-4-methoxybenzyl)piperazine
Uniqueness
1-(3-Chlorobenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine is unique due to the presence of both 3-chlorobenzyl and 3-ethoxy-4-methoxybenzyl groups attached to the piperazine ring
生物活性
1-(3-Chlorobenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
- Molecular Formula : C21H27ClN2O2
- Molecular Weight : 374.9 g/mol
- CAS Number : Specific to the compound's derivatives, such as 1-(2-chlorobenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cancer progression and apoptosis. Specifically, it has been shown to inhibit the activity of Poly (ADP-Ribose) Polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Inhibition of PARP leads to increased apoptosis in cancer cells, particularly those with deficiencies in homologous recombination repair pathways .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. The following table summarizes key findings from various studies:
Case Studies
- Human Breast Cancer Cells : In a study published by MDPI, compounds similar to this compound demonstrated an IC50 value of 18 μM against human breast cancer cells. The study highlighted the compound's ability to enhance the cleavage of PARP1 and increase phosphorylation of H2AX, indicating effective DNA damage response mechanisms .
- Colon Cancer Models : Another investigation focused on piperazine derivatives showed that certain compounds could induce mitotic arrest in colon cancer cells. This effect is linked to alterations in microtubule dynamics, which are critical for cell division .
特性
分子式 |
C21H27ClN2O2 |
|---|---|
分子量 |
374.9 g/mol |
IUPAC名 |
1-[(3-chlorophenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C21H27ClN2O2/c1-3-26-21-14-18(7-8-20(21)25-2)16-24-11-9-23(10-12-24)15-17-5-4-6-19(22)13-17/h4-8,13-14H,3,9-12,15-16H2,1-2H3 |
InChIキー |
WHGGCLFYCQOYBY-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC(=CC=C3)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















